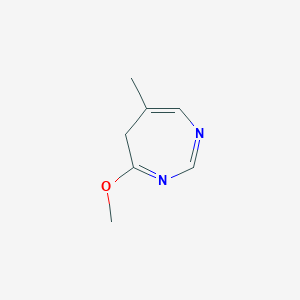

4-Methoxy-6-methyl-5H-1,3-diazepine

Description

Context of Seven-Membered Nitrogen-Containing Heterocycles in Organic Synthesis

Seven-membered heterocycles, such as azepines and diazepines, represent a significant class of compounds in organic synthesis. numberanalytics.com Their importance is underscored by their diverse applications in materials science, agrochemicals, and particularly in the development of therapeutic agents. numberanalytics.com The synthesis of these larger rings presents unique challenges compared to their five- and six-membered counterparts. Geometric strain and the entropic cost of forming a seven-membered ring mean that their synthesis is often less straightforward. britannica.com

Despite these synthetic hurdles, the development of novel methods, including ring-closure, ring-expansion, and cycloaddition reactions, has expanded the accessibility of these structures. numberanalytics.com Photochemical reactions have also emerged as a powerful tool for constructing seven-membered nitrogen heterocycles, offering unconventional pathways to these complex scaffolds. tandfonline.com The continued interest in these compounds stems from their presence in numerous biologically active molecules and their potential as versatile building blocks for new chemical entities. numberanalytics.com

Significance of the 1,3-Diazepine Core Structure as a Synthetic Target

Within the family of diazepines, which contain two nitrogen atoms in the seven-membered ring, the 1,3-diazepine isomer is a noteworthy synthetic target. While the 1,4-diazepine scaffold, particularly in the form of benzodiazepines, is historically more famous, the 1,3-diazepine moiety is also a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable templates for drug discovery. nih.gov

The significance of the 1,3-diazepine core is highlighted by its presence in both natural products and clinically used compounds. nih.gov For instance, the anticancer agent pentostatin (B1679546) and the antiviral natural product coformycin (B1669288) feature this heterocyclic ring. nih.gov Furthermore, this scaffold is a key component in recently developed β-lactamase inhibitors like avibactam. nih.gov The versatility of the 1,3-diazepine structure has made it a continued focus for chemists designing enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs). nih.gov

Historical Development and Evolution of Diazepine (B8756704) Chemistry

The history of diazepine chemistry is intrinsically linked to the discovery of benzodiazepines. The journey began in the early 1950s as chemists searched for safer alternatives to barbiturates, which were effective sedatives but carried a high risk of addiction and overdose. benzoinfo.comrsc.org In 1955, Leo Sternbach at Hoffmann-La Roche serendipitously synthesized the first benzodiazepine (B76468), chlordiazepoxide (marketed as Librium), which was released in 1960. benzoinfo.comnih.gov This was followed by the synthesis of the even more potent diazepam (Valium) in 1959, which hit the market in 1963 and became one of the most prescribed drugs worldwide by the 1970s. rsc.orgslideshare.netnih.gov

This commercial success spurred immense research into the broader class of diazepines and their derivatives. nih.gov Synthetic methodologies evolved from initial serendipitous discoveries and classical condensation reactions to more controlled and efficient protocols. nih.govrsc.org Researchers developed numerous strategies for synthesizing substituted 1,4- and 1,5-benzodiazepines, often using o-phenylenediamine (B120857) as a key precursor. rsc.org The development of catalysts, such as heteropolyacids and zeolites, has further refined these syntheses, allowing for milder reaction conditions, shorter reaction times, and higher yields. nih.govnih.gov This evolution has expanded the chemical space accessible to researchers and enabled the creation of a vast library of diazepine-based compounds for various applications. isca.me

Specific Focus on Methoxy- and Methyl-Substituted Diazepines in Academic Research

The introduction of substituents onto the diazepine core is a fundamental strategy for modulating its chemical and physical properties. Methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups are common substituents explored in academic and industrial research.

Methoxy Group: As an electron-donating group, a methoxy substituent can influence the electron density of the heterocyclic ring, affecting its reactivity and interaction with biological targets. Research into related heterocyclic systems, such as 1,5-benzothiazepines, has involved the synthesis of methoxy-substituted analogues to explore their potential activities. researchgate.net

Methyl Group: A methyl group can impact the molecule's properties through steric and electronic effects. In the context of benzodiazepines, for example, the addition of a methyl group at the N1 position, as seen in diazepam, enhances its potency compared to analogues without this group. nih.gov

While specific research on 4-Methoxy-6-methyl-5H-1,3-diazepine is not extensively documented in readily available literature, studies on similarly substituted heterocycles provide insight into the expected influence of these functional groups. For instance, the synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines often involves precursors with methyl groups, and the resulting compounds are characterized using techniques like NMR and mass spectrometry to confirm their structures. nih.govsci-hub.box Research on substituted triazines, which share some structural similarities, also details the synthesis and characterization of methoxy- and methyl-containing derivatives. nih.gov The study of such substituted diazepines is crucial for understanding structure-activity relationships and for the rational design of new compounds with tailored properties.

Research Findings and Data

Detailed experimental data for the specific compound this compound is sparse in public-domain literature. However, characterization data for related substituted benzodiazepines and other heterocycles provide a template for the types of analytical information required to confirm its structure.

Table 1: Representative Spectroscopic Data for a Substituted 1,4-Benzodiazepine (B1214927) This table presents example data for a related compound, 1-methyl-5-(4-fluorophenyl)-1H-benzo[e] nih.govbenzoinfo.comdiazepin-2(3H)-one, to illustrate typical characterization values.

| Data Type | Signal | Assignment |

| ¹H NMR | δ = 3.42 ppm (singlet) | –CH₃ |

| δ = 3.75–3.78 ppm (doublet) | –CH₂ | |

| δ = 4.78–4.81 ppm (doublet) | –CH₂ | |

| δ = 7.05–7.65 ppm (multiplet) | Aromatic Protons | |

| Mass Spec | m/z 268 | [M]⁺ |

| Source: Adapted from research on 1,3-disubstituted-1,4-benzodiazepine derivatives. sci-hub.box |

Table 2: Comparison of Catalysts in the Synthesis of 1,5-Benzodiazepine Derivatives The synthesis of diazepine rings is often optimized by screening different catalysts. The table below shows a comparison of various heteropolyacid (HPA) catalysts for the synthesis of a model 1,5-benzodiazepine derivative.

| Catalyst | Reaction Time (min) | Yield (%) |

| H₃PW₁₂O₄₀ | 120 | 85 |

| H₃PMo₁₂O₄₀ | 90 | 90 |

| H₄PMo₁₁VO₄₀ | 60 | 95 |

| H₆PMo₉V₃O₄₀ | 30 | 96 |

| H₅PMo₁₀V₂O₄₀ | 25 | 98 |

| Source: Adapted from studies on heteropolyacid-catalyzed synthesis of diazepines. nih.gov |

This data demonstrates that the choice of catalyst, particularly the incorporation of vanadium into the heteropolyacid structure, can significantly improve reaction efficiency, leading to higher yields in shorter times. nih.gov Such optimization studies are critical in the development of synthetic routes for complex heterocyclic molecules like this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methyl-5H-1,3-diazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6-3-7(10-2)9-5-8-4-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCHMOWPQDWXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539766 | |

| Record name | 4-Methoxy-6-methyl-5H-1,3-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95680-67-4 | |

| Record name | 4-Methoxy-6-methyl-5H-1,3-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 4 Methoxy 6 Methyl 5h 1,3 Diazepine and Its Analogs

Ring Transformations and Rearrangements

The seven-membered ring of 1,3-diazepines is subject to various transformations, including expansions, contractions, and rearrangements, often dictated by reaction conditions and the nature of substituents.

Mechanistic Investigations of Photolytic Ring Expansion Leading to 4-Methoxy-1,3-Diazepines

The synthesis of 1,3-diazepines can be achieved through the photolytic ring expansion of substituted pyrimidine (B1678525) precursors. rsc.orgnih.gov This method provides a powerful route to access the seven-membered diazepine (B8756704) core from readily available six-membered aromatic heterocycles.

The photolysis of precursors like 2-azidopyridines or their tetrazolo[1,5-a]pyridine (B153557) tautomers is a key method for generating 1,3-diazepines. rsc.orgnih.gov The reaction proceeds through the following mechanistic steps:

Nitrogen Extrusion: Upon UV irradiation, the azido (B1232118) group (-N₃) undergoes photochemical nitrogen elimination (loss of N₂) to form a highly reactive nitrene intermediate. rsc.orgnih.gov

Singlet Nitrene Formation: The initially formed nitrene is in the singlet state, a species with a vacant p-orbital and a lone pair of electrons. This electrophilic singlet nitrene is poised for rapid intramolecular reactions. rsc.org

Intramolecular Cyclization: The singlet nitrene attacks the C5-C6 double bond of the pyrimidine ring, leading to the formation of a strained bicyclic azirine intermediate.

Ring Expansion: This azirine intermediate is unstable and rapidly rearranges. The cleavage of the original C5-C6 bond results in the expansion of the six-membered ring to a seven-membered 1,3-diazacyclohepta-1,2,4,6-tetraene. rsc.orgnih.gov

Nucleophilic Trapping: In the presence of a nucleophile such as an alcohol (e.g., methanol), the highly reactive diazepine intermediate is trapped. For instance, photolysis in the presence of alcohols or amines affords stable 1H- or 5H-1,3-diazepines in good yields. rsc.orgnih.gov An X-ray crystal structure of a 5H-1,3-diazepine, specifically 2-isopropoxy-4-dimethylamino-5H-1,3-diazepine, has confirmed this structural class. rsc.orgnih.gov

The photodecomposition of a pyrazolyl-substituted p-nitrophenyl azide (B81097) serves as a model for this reactivity, where the singlet nitrene is trapped by intramolecular cyclization. rsc.org

Acid-Catalyzed Rearrangements of 7-Alkoxy-1,3-Diazepines

7-Alkoxy-1,3-diazepine derivatives, which can be synthesized via the ring expansion of pyrimidines, exhibit notable reactivity under acidic conditions, leading to significant skeletal rearrangements. cdnsciencepub.comresearchgate.net

Alkyl 7-alkoxy-2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine-5-carboxylates react swiftly in the presence of acid to yield alkyl 1-carbamoyl-2-methylpyrrole-3-carboxylates. cdnsciencepub.comresearchgate.net This transformation represents a ring contraction from a seven-membered diazepine to a five-membered pyrrole (B145914). The mechanism for this rearrangement involves protonation of the alkoxy group, followed by a cascade of bond cleavages and formations that culminate in the thermodynamically more stable pyrrole ring system. cdnsciencepub.comresearchgate.net

Similarly, research has shown that certain 1,3-diazepines, formed transiently from the rearrangement of 5-chlorotetrazolo[1,5-a]pyridines, undergo subsequent ring contraction to produce 1H- and 3H-3-cyanopyrroles. rsc.orgnih.gov The mechanism of this specific rearrangement was elucidated using ¹⁵N-labelling studies, confirming that the reaction proceeds through a transient 1,3-diazepine intermediate. rsc.orgnih.gov

| Starting Material | Conditions | Product | Reaction Type |

| Alkyl 7-alkoxy-2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine-5-carboxylates cdnsciencepub.comresearchgate.net | Acid | Alkyl 1-carbamoyl-2-methylpyrrole-3-carboxylates cdnsciencepub.comresearchgate.net | Ring Contraction |

| 6-phenylthio- and 6-tosyl-substituted tetrahydro-1,3-diazepin-2-ones rsc.org | Acid | 3-substituted 1-carbamoyl-1H-pyrroles rsc.org | Ring Contraction |

| Transient 1,3-diazepine (from 5-chlorotetrazolo[1,5-a]pyridines) rsc.orgnih.gov | Thermal | 1H- and 3H-3-cyanopyrroles rsc.orgnih.gov | Ring Contraction |

Intramolecular Michael Additions in the Synthesis and Reactivity of 1,3-Diazepine Systems

The intramolecular Michael reaction, a conjugate addition of a nucleophile to an acceptor within the same molecule, is a key process in both the synthesis and subsequent reactions of 1,3-diazepine systems. organicreactions.org This reaction is a powerful tool for forming carbo- and heterocyclic rings. organicreactions.org

In the context of 1,3-diazepine chemistry, an intramolecular Michael addition can follow a primary ring-forming reaction. For example, during the synthesis of 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives from the ring expansion of chloromethyl-tetrahydropyrimidines, the use of a sulfhydryl ion as the nucleophile leads to a tandem reaction. cdnsciencepub.comresearchgate.net After the initial ring expansion to form the diazepine, the sulfur nucleophile participates in an intramolecular Michael addition, resulting in the formation of 3-oxo-8-thia-2,4-diazabicyclo[3.2.1]octane derivatives. cdnsciencepub.comresearchgate.net This demonstrates how the reactivity of the newly formed diazepine ring can be harnessed immediately to build more complex, fused bicyclic systems.

Functional Group Interconversions within the 1,3-Diazepine Scaffold

The 1,3-diazepine ring is a versatile scaffold that allows for various functional group interconversions, enhancing its utility in medicinal chemistry and drug design. nih.gov These transformations can modify the electronic and steric properties of the molecule, enabling the synthesis of a diverse library of derivatives.

For instance, studies on tetrazolo[1,5-a]pyridines, which are precursors to 1,3-diazepines, show that functional groups on the starting ring can be readily exchanged. 6,8-Dichlorotetrazolo[1,5-a]pyridine undergoes a facile exchange of the chlorine atom at the 8-position with alkoxides (ROH/RONa). rsc.orgnih.gov Furthermore, an 8-chloro-6-trifluoromethyl derivative can undergo solvolysis of the trifluoromethyl group to yield an 8-chloro-6-methoxycarbonyltetrazolo[1,5-a]pyridine. rsc.orgnih.gov These transformations on the precursor are significant as they directly translate to substituted 1,3-diazepines upon photolytic ring expansion, providing a route to functionally diverse diazepine analogs.

| Precursor Compound | Reagent/Condition | Product Compound | Transformation Type |

| 6,8-Dichlorotetrazolo[1,5-a]pyridine rsc.orgnih.gov | ROH/RONa | 6-Chloro-8-alkoxytetrazolo[1,5-a]pyridine rsc.orgnih.gov | Nucleophilic Substitution |

| 8-Chloro-6-trifluoromethyltetrazolo[1,5-a]pyridine rsc.orgnih.gov | Solvolysis | 8-Chloro-6-methoxycarbonyltetrazolo[1,5-a]pyridine rsc.orgnih.gov | Solvolysis/Conversion |

These examples highlight the chemical tractability of the core structure and its precursors, allowing for the introduction of a wide array of functional groups onto the 1,3-diazepine scaffold.

Hydrogenation and Alkylation Studies on the Diazepine Ring System

While specific hydrogenation studies on 4-Methoxy-6-methyl-5H-1,3-diazepine are not extensively detailed in the available literature, general methods for the reduction of diazepine systems have been reported. For instance, the hydrogenation of 2,3-benzodiazepin-1-ones to their tetrahydro derivatives can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a methanol-hydrochloric acid solvent system at room temperature and atmospheric pressure. researchgate.net This suggests that the double bonds within the 5H-1,3-diazepine ring could potentially be reduced under similar catalytic hydrogenation conditions.

More documented are the alkylation and substitution reactions on analogous 1,3-diazepine ring systems, particularly through synthetic routes involving ring expansion of pyrimidine precursors. cdnsciencepub.comcdnsciencepub.com A significant method involves the synthesis of 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine-5-carboxylates from alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates. cdnsciencepub.comcdnsciencepub.com

The reaction mechanism proceeds when the chloromethyl pyrimidine compound is treated with various basic nucleophilic reagents. cdnsciencepub.com This treatment induces a ring expansion, leading to the formation of the seven-membered 1,3-diazepine ring with the nucleophile incorporated at the 7-position in high yield. cdnsciencepub.com The proposed mechanism involves the loss of a proton from a ring nitrogen, followed by the elimination of the chloride ion, which facilitates the ring expansion. cdnsciencepub.com The versatility of this reaction allows for the introduction of various functional groups at the 7-position, effectively serving as an alkylation or substitution strategy. cdnsciencepub.com

The table below summarizes the outcomes of reacting ethyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate with different basic nucleophiles to yield corresponding 7-substituted-1,3-diazepine derivatives.

Table 1: Synthesis of 7-Substituted 1,3-Diazepine Derivatives via Ring Expansion

| Nucleophile | Reagent/Solvent | Resulting 7-Substituent | Yield (%) |

|---|---|---|---|

| Methoxide (B1231860) | Sodium Methoxide/Methanol (B129727) | Methoxy (B1213986) | 90 |

| Ethoxide | Sodium Ethoxide/Ethanol | Ethoxy | 91 |

| Hydroxide | Sodium Hydroxide/Water | Hydroxy | 88 |

| Cyanide | Potassium Cyanide/Aqueous Ethanol | Cyano | 78 |

| Succinimide | Succinimide/Sodium Ethoxide | Succinimino | 87 |

Conversion of Cyclic Esters (Lactones) to Cyclic Amides (Lactams) in Related Structures

The conversion of cyclic esters (lactones) to cyclic amides (lactams) is a fundamental transformation in organic synthesis, particularly for creating heterocyclic structures like diazepines, which contain an amide bond within the ring. This conversion is crucial for synthesizing a wide array of biologically active molecules. nih.gov

A notably efficient and operationally simple method for this transformation is the direct conversion of lactones to N-substituted lactams in a single vessel at room temperature. acs.orgnih.gov This process is mediated by the organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgnih.gov The TBD reagent facilitates all the critical steps of the reaction: the initial amidation of the lactone with an amine, subsequent activation of the intermediate hydroxy amide, and the final intramolecular cyclization to form the lactam. acs.org This method is valued for its mild conditions and broad applicability, accommodating a diverse range of amine nucleophiles, including branched and unbranched aliphatic amines, anilines, and various amino heterocycles. acs.org

The general applicability of this transformation is highlighted by its use in synthesizing pyridopyrazine-1,6-diones, which are medicinally significant lactams. acs.orgnih.gov The process demonstrates high efficiency for producing these complex lactams from easily handled crystalline lactone precursors. acs.org

Table 2: TBD-Mediated Conversion of Lactones to N-Substituted Lactams

| Amine Nucleophile | Product (N-Substituent) | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzyl Lactam | 95 |

| Aniline | N-Phenyl Lactam | 85 |

| 2-Aminopyridine | N-(2-pyridyl) Lactam | 69 |

| Cyclohexylamine | N-Cyclohexyl Lactam | 91 |

Beyond TBD, other catalytic systems have been developed for the direct synthesis of lactams from lactones and amines. For example, an iridium-catalyzed reaction can achieve this transformation through a sequence of lactone aminolysis, N-alkylation of the amine with the resulting hydroxyamide, and a final intramolecular transamidation to yield the desired lactam. organic-chemistry.org These modern synthetic methods provide powerful tools for constructing the core cyclic amide structure found in numerous heterocyclic compounds, including analogs of diazepines. organic-chemistry.org

Structural Elucidation and Spectroscopic Characterization of 4 Methoxy 6 Methyl 5h 1,3 Diazepine Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy states of its bonds. msu.edu The resulting spectrum provides a unique "fingerprint" by revealing the presence of specific functional groups.

FT-IR spectroscopy is a powerful and rapid technique for identifying the key functional groups within a molecule. spcmc.ac.in Each functional group absorbs infrared radiation at a characteristic frequency range, allowing for its direct identification. For a compound such as 4-Methoxy-6-methyl-5H-1,3-diazepine, FT-IR analysis would be expected to confirm the presence of the diazepine (B8756704) ring, the methoxy (B1213986) group, and the methyl substituent. The energy required to stretch a bond is greater than that needed to bend it, and this stretching frequency is proportional to the bond's strength; for instance, a C=N double bond is stronger and thus vibrates at a higher frequency than a C-N single bond. msu.edu

The 1,3-diazepine ring system contains several key bonds that exhibit characteristic stretching vibrations. The most diagnostic of these is the imine or C=N double bond. In nitrogen-containing heterocyclic systems like pyridines, the C=N ring stretching vibrations are typically observed in the 1600-1500 cm⁻¹ region. elixirpublishers.com Similar absorptions would be anticipated for the 1,3-diazepine ring. Other important vibrations include the C-N single bond stretching, which is often mixed with other vibrations and appears in the 1382-1266 cm⁻¹ range, and the C-O stretching of the methoxy group. elixirpublishers.com

Table 1: Expected FT-IR Absorption Ranges for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| C-H (sp³ Methyl) | Stretching | 2960-2850 |

| C=N (Imine) | Stretching | 1660-1600 |

| C=C (in ring) | Stretching | 1600-1450 |

| C-N | Stretching | 1380-1260 |

| C-O (Methoxy) | Stretching | 1250-1050 |

This table is based on established characteristic infrared absorption frequencies for organic functional groups. msu.eduspcmc.ac.in

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the detailed structure of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular skeleton, the electronic environment of each atom, and their connectivity.

¹H NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). acs.org For this compound, distinct signals would be expected for the protons of the methoxy group, the methyl group, and the protons on the diazepine ring itself.

Methoxy Protons (-OCH₃): Expected to appear as a sharp singlet (no adjacent protons) typically in the range of δ 3.5-4.0 ppm. In a related substituted pyrimidine (B1678525), a methoxy singlet was observed at δ 3.79 ppm. rsc.org

Methyl Protons (-CH₃): Expected to appear as a singlet (if not coupled to other protons) in the alkyl region, around δ 2.0-2.5 ppm. A similar methyl group in a related structure showed a singlet at δ 2.30 ppm. rsc.org

Ring Protons: The protons on the 5H-diazepine ring, such as the CH₂ group at the 5-position and the vinylic proton at the 7-position, would show characteristic chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets) depending on their neighbors, which helps to establish their relative positions.

Table 2: Representative ¹H NMR Data for a Substituted Heterocyclic System

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | 3.79 | s (singlet) |

| Aromatic/Ring CH | 6.87-7.21 | m (multiplet) |

| Ring CH | 5.15 | s (singlet) |

| -CH₃ | 2.30 | s (singlet) |

Data adapted from a reported ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org This serves as an example of chemical shifts for relevant functional groups.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the total number of carbon environments and offering insight into their hybridization (sp³, sp², sp) and electronic state. libretexts.org The chemical shifts in ¹³C NMR span a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. oregonstate.edu

For this compound, the key signals would be:

Imine and Olefinic Carbons (C=N, C=C): These sp²-hybridized carbons are deshielded and appear downfield, typically in the δ 115-160 ppm range. libretexts.org

Methoxy Carbon (-OCH₃): This sp³ carbon is attached to an electronegative oxygen and usually resonates around δ 55-60 ppm. libretexts.org A methoxy carbon in a related structure was found at δ 55.2 ppm. rsc.org

Alkyl Carbons (-CH₃, -CH₂-): These sp³ carbons appear in the upfield region of the spectrum, generally between δ 10-40 ppm. libretexts.org

Table 3: Representative ¹³C NMR Chemical Shifts for a Substituted Heterocyclic System

| Carbon Environment | Chemical Shift (δ, ppm) |

| C=O (for comparison) | 167.7 |

| Aromatic/Ring C-O | 158.6 |

| Aromatic/Ring C | 114.1-150.1 |

| -OCH₃ | 55.2 |

| -CH₃ | 18.5 |

Data adapted from a reported ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org This table illustrates typical chemical shifts for the carbon atoms of relevant functional groups.

While one-dimensional NMR provides essential data, complex structures often require advanced two-dimensional (2D) NMR experiments for complete and unambiguous assignment. These techniques reveal correlations between nuclei, painting a clear picture of molecular connectivity and spatial proximity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton networks throughout the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure, for instance, by connecting the methoxy protons to the C4 carbon of the diazepine ring, thus confirming the substituent's location.

The application of these 2D NMR techniques would be essential for the definitive structural elucidation of this compound, leaving no ambiguity in the assignment of its constitution and the position of its substituents.

Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. nih.govresearchgate.net By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. nih.govnih.gov For this compound, HRMS would be used to confirm its elemental composition (C₇H₁₀N₂O). This technique is widely applied in the characterization of benzodiazepine (B76468) and other diazepine derivatives to ensure the correct molecular formula of the synthesized compounds. nih.govresearchgate.netnih.gov

Table 5: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 139.0866 | (experimental value) | C₇H₁₁N₂O⁺ |

This table presents the expected data. The "Found m/z" would be determined experimentally.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, which can be used for structural confirmation. researchgate.net For diazepine derivatives, fragmentation often occurs within the seven-membered ring. nih.gov Common fragmentation pathways for related benzodiazepine structures involve cleavages of the N-1—C-2 and C-3—C-4 bonds. researchgate.netnih.gov For this compound, characteristic fragment ions would be expected from the loss of the methoxy group (•OCH₃) or the methyl group (•CH₃), as well as cleavages within the diazepine ring itself. The specific fragmentation pattern would provide strong evidence for the proposed structure. nih.govacs.org

Table 6: Postulated Key Fragment Ions of this compound in Mass Spectrometry

| m/z | Proposed Fragment | Neutral Loss |

| 124 | [M - CH₃]⁺ | •CH₃ |

| 108 | [M - OCH₃]⁺ | •OCH₃ |

| (various) | Ring-opened fragments | (various) |

This table is illustrative. The actual fragmentation pattern would be determined by experimental mass spectrometric analysis (e.g., GC-MS or LC-MS/MS).

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a valuable tool for investigating the electronic transitions and extent of conjugation within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectra of 1,3-diazepine derivatives are influenced by the electronic transitions between molecular orbitals. The presence of chromophores, such as C=N and C=C bonds within the diazepine ring and any attached aromatic systems, gives rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insights into the energy of the electronic transitions and the probability of their occurrence.

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the purity and empirical formula of a synthesized compound.

Quantitative Elemental Composition Determination (e.g., C, H, N) for Compound Purity and Identity

The determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) is a standard method to confirm the identity and purity of a synthesized diazepine derivative. The experimentally determined percentages are compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound.

While specific elemental analysis data for this compound (C₇H₁₀N₂O) was not found in the search results, numerous studies on other diazepine derivatives report the use of this technique for structural confirmation. For example, in the synthesis of new 1,2-diazepine derivatives, elemental analysis gave satisfactory results that were in close agreement with the calculated values for the proposed structures. researchgate.net Similarly, the characterization of newly synthesized 1,3-diazepine compounds involved elemental analysis to confirm the purity and structure of the products. researchgate.netrdd.edu.iqanjs.edu.iq

Table 1: Theoretical Elemental Composition of this compound (C₇H₁₀N₂O)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 60.85% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.30% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 20.28% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.58% |

| Total | 138.170 | 100.00% |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction provides the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structures

Although a crystal structure for this compound is not available in the surveyed literature, studies on related benzodiazepine derivatives provide insight into the structural features that can be expected. For instance, the crystal structure of a 1,5-benzodiazepine derivative revealed that the seven-membered diazepine ring adopts a boat-shaped conformation. ibmmpeptide.com In another study, the diazepine ring of three different benzodiazepine derivatives was found to adopt a bent boat-like conformation. anjs.edu.iq The analysis of crystal structures also elucidates intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice. The Cambridge Structural Database is a repository for such crystallographic data, allowing for the identification of known crystalline compounds based on their unit cell parameters. nih.gov

Future Research Directions in 1,3 Diazepine Chemistry

Development of Novel and Sustainable Synthetic Routes for Substituted Diazepines

The synthesis of substituted diazepines is an area of continuous development, with a growing emphasis on sustainability and efficiency. Future research will likely focus on creating these complex molecules through methods that are both environmentally benign and highly effective.

Exploration of Green Chemistry Principles in Diazepine (B8756704) Synthesis

The application of green chemistry principles to the synthesis of diazepine derivatives is a promising area of future research. Traditional synthetic methods often involve hazardous reagents and solvents. rsc.org Modern approaches aim to mitigate these issues by employing greener alternatives.

Key strategies that are being explored for related heterocyclic systems and could be adapted for 1,3-diazepines include:

Use of Greener Solvents: Research into using water or other environmentally benign solvents for isocyanide-based multicomponent reactions (I-MCRs) has shown promise for the synthesis of various heterocycles. researchgate.net These methods are often milder, easier to control, and reduce the need for extensive purification steps. researchgate.net

Energy Efficiency: The use of microwave irradiation as an energy source can accelerate reactions and improve yields, as demonstrated in the synthesis of certain purine (B94841) derivatives. researchgate.net

Catalytic Approaches: The development of reusable catalysts, such as nanocatalysts, can significantly reduce waste and improve the atom economy of synthetic processes. researchgate.net For instance, zinc oxide nanoparticles have been successfully used in the synthesis of 1,4-diazepines. researchgate.net

Future work should focus on adapting these principles to the synthesis of 4-Methoxy-6-methyl-5H-1,3-diazepine, potentially leading to more sustainable and cost-effective production methods.

Advanced Catalysis for the Construction of Complex 1,3-Diazepine Scaffolds

Advanced catalytic systems are pivotal for the construction of complex molecular architectures like the 1,3-diazepine ring. Recent breakthroughs in catalysis for related diazepine systems suggest exciting future directions.

| Catalytic Method | Description | Potential Application for 1,3-Diazepines |

| Phosphine-Catalyzed Annulations | Novel methods using phosphine-catalyzed [4+3] annulations of β'-acetoxy allenoates with N,N-dinucleophiles have been developed for creating functionalized 1,3-diazepines. researchgate.netscispace.com | This method offers a direct route to the 1,3-diazepine core with opportunities for diversification. |

| Iron-Catalyzed Oxidative C-C Homocoupling | This method allows for the synthesis of dibenzo[d,f] researchgate.netscispace.comdiazepines from 2,2′-bis(arylamino)-1,1′-biaryls under mild conditions. researchgate.net | Could be adapted for the synthesis of fused 1,3-diazepine systems. |

| Ring-Closing Metathesis (RCM) | A highly efficient RCM-based strategy has been developed for the synthesis of 1,3-diazepinone, a related cyclic urea. rsc.orgnih.gov | This powerful technique could be explored for the synthesis of various substituted 1,3-diazepine cores. |

| Palladium-Catalyzed Reactions | Palladium catalysis is widely used for the synthesis of benzodiazepines through reactions like intramolecular N-arylation and C-H activation. unimi.it | These well-established catalytic systems could be investigated for the intramolecular cyclization steps in the synthesis of novel 1,3-diazepine derivatives. |

Future research in this area will likely involve the discovery of new catalysts and the optimization of existing methods to provide milder, more selective, and higher-yielding routes to a wide array of substituted 1,3-diazepines, including the target molecule this compound.

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and behavior of 1,3-diazepines is crucial for the development of new derivatives. Advanced analytical techniques will play a key role in this endeavor.

Elucidation of Minor Isomers and Transient Intermediates in Reaction Pathways

The synthesis of 1,3-diazepines can sometimes lead to the formation of multiple isomers or involve short-lived intermediates that are difficult to detect. The elucidation of these species is critical for optimizing reaction conditions and understanding reaction mechanisms.

Photochemical methods have been particularly insightful in this regard. For instance, the photolysis of tetrazolo[1,5-a]pyridines in low-temperature argon matrices has been shown to generate transient 1,3-diazacyclohepta-1,2,4,6-tetraenes. rsc.org These reactive intermediates can be studied using various spectroscopic techniques.

| Spectroscopic Technique | Application in 1,3-Diazepine Research |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Used to study the isomerism and ring inversion dynamics of diazepine derivatives in solution. nih.gov |

| X-ray Crystallography | Provides definitive structural information, as demonstrated by the first reported X-ray crystal structure of a 5H-1,3-diazepine. rsc.org |

| Mass Spectrometry (HRMS) | Essential for confirming the molecular formula of newly synthesized compounds. tandfonline.com |

Future research will likely involve the use of a combination of these advanced spectroscopic techniques, potentially coupled with computational methods, to gain a more complete picture of the reaction pathways leading to 1,3-diazepines and to fully characterize all resulting products.

Interdisciplinary Computational Chemistry Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Its application to the study of 1,3-diazepines holds significant promise for accelerating research and development.

Predictive Modeling for Underexplored this compound Derivatives

Given the limited experimental data on this compound, predictive modeling will be a crucial first step in exploring its potential. Computational methods can be used to predict a wide range of properties for this molecule and its hypothetical derivatives.

Potential Applications of Predictive Modeling:

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be used to predict the geometry, electronic structure, and reactivity of this compound and its analogs. nih.govtandfonline.com This information can guide synthetic efforts and help to understand the molecule's intrinsic properties.

Reaction Mechanisms: Computational studies can be employed to model reaction pathways and transition states, providing insights into the mechanisms of 1,3-diazepine formation. tandfonline.com This can aid in the optimization of reaction conditions and the prediction of potential side products.

Biological Activity: Molecular docking studies can be used to predict the binding affinity of this compound derivatives to various biological targets, such as enzymes or receptors. This can help to prioritize which derivatives to synthesize and test for potential therapeutic applications.

Spectroscopic Properties: Computational methods can be used to calculate theoretical NMR and other spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. nih.gov

The synergy between computational predictions and experimental validation will be key to unlocking the full potential of the this compound scaffold and its derivatives in the future.

Q & A

Q. How can machine learning (ML) models improve reaction yields for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.